molecular formula C27H26N2O7 B11121828 (3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B11121828
M. Wt: 490.5 g/mol
InChI Key: JVCYNTAMPNYHQF-FCQUAONHSA-N
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Description

The compound (3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione is a complex organic molecule featuring multiple functional groups, including a spiro-indole-pyrrolidine core, a benzodioxin ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Spiro-Indole-Pyrrolidine Core: This can be achieved through a [3+2] cycloaddition reaction between an indole derivative and a suitable dipolarophile.

    Introduction of the Benzodioxin Ring: This step might involve the condensation of a catechol derivative with an appropriate aldehyde under acidic conditions to form the benzodioxin ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction times.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxypropyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the spiro-indole-pyrrolidine core.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur at the benzodioxin and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its complex structure, the compound has potential as a lead compound in drug discovery, particularly for targeting specific proteins or pathways.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties.

    Chemical Sensors: Its reactivity and structural features make it suitable for developing chemical sensors.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Molecular Targets: It may interact with proteins, enzymes, or nucleic acids, altering their function.

    Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spiro-oxindole core, which share structural similarities but differ in substituents.

    Benzodioxins: Compounds containing the benzodioxin ring, which may have different functional groups attached.

Uniqueness

    Structural Complexity: The combination of the spiro-indole-pyrrolidine core with the benzodioxin ring and various substituents makes this compound unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

(3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H26N2O7/c1-3-11-28-19-8-5-4-7-18(19)27(26(28)33)22(24(31)25(32)29(27)12-6-13-34-2)23(30)17-9-10-20-21(16-17)36-15-14-35-20/h3-5,7-10,16,30H,1,6,11-15H2,2H3/b23-22-

InChI Key

JVCYNTAMPNYHQF-FCQUAONHSA-N

Isomeric SMILES

COCCCN1C(=O)C(=O)/C(=C(\C2=CC3=C(C=C2)OCCO3)/O)/C14C5=CC=CC=C5N(C4=O)CC=C

Canonical SMILES

COCCCN1C(=O)C(=O)C(=C(C2=CC3=C(C=C2)OCCO3)O)C14C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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